Quizalofop-P

Descripción

Propiedades

IUPAC Name |

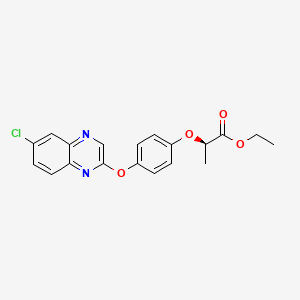

(2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-15-8-11(18)2-7-14(15)20-16/h2-10H,1H3,(H,21,22)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOOPXYCKNFDNJ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041387 | |

| Record name | Quizalofop-p | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94051-08-8 | |

| Record name | Quizalofop-P | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94051-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quizalofop-P [ISO Provisional] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094051088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quizalofop-p | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUIZALOFOP-P | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QE95U4A594 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Maze: A Technical Guide to Quizalofop-P's Inhibition of Acetyl-CoA Carboxylase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the precise mechanism by which Quizalofop-P, a potent aryloxyphenoxypropionate herbicide, inhibits the critical enzyme Acetyl-CoA Carboxylase (ACCase). By exploring the kinetic interactions, structural basis of inhibition, and the experimental methodologies used to elucidate these, this document serves as a comprehensive resource for professionals in the fields of agricultural science, biochemistry, and herbicide development.

The Critical Role of Acetyl-CoA Carboxylase in Fatty Acid Synthesis

Acetyl-CoA Carboxylase (ACCase) is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the biosynthesis of fatty acids. This two-step reaction involves the carboxylation of biotin followed by the transfer of the carboxyl group to acetyl-CoA, forming malonyl-CoA. In most plants, two forms of ACCase exist: a heteromeric (prokaryotic-type) form in the plastids and a homomeric (eukaryotic-type) form in the cytosol. The plastidic ACCase is the primary target of aryloxyphenoxypropionate herbicides like this compound, leading to the disruption of fatty acid synthesis, which is essential for membrane integrity and plant growth.

Mechanism of this compound Inhibition: A Deep Dive

This compound acts as a potent and reversible inhibitor of the homomeric plastidic ACCase found in susceptible grass species. The active form, Quizalofop acid, targets the carboxyltransferase (CT) domain of the enzyme.

Key aspects of the inhibition mechanism include:

-

Binding Site: this compound binds to the CT domain at the dimer interface, a site distinct from the substrate-binding sites for acetyl-CoA and ATP. This binding pocket is located at the interface of the N- and C-terminal domains of the two monomers of the dimeric CT domain.

-

Type of Inhibition: Kinetic studies have characterized the inhibition of ACCase by this compound as mixed-type with respect to acetyl-CoA and ATP. This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. The concentration of acetyl-CoA has a more significant impact on the level of inhibition compared to ATP.

-

Conformational Changes: The binding of this compound to the CT domain induces conformational changes that ultimately prevent the transfer of the carboxyl group from biotin to acetyl-CoA, thereby halting the production of malonyl-CoA.

Signaling Pathway of Fatty Acid Biosynthesis and Inhibition by this compound

Caption: Fatty acid biosynthesis pathway in the plastid and the inhibitory action of this compound on ACCase.

Quantitative Analysis of ACCase Inhibition by this compound

The potency of this compound as an ACCase inhibitor is quantified through various kinetic parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the ACCase isoform, the plant species, and the presence of resistance-conferring mutations.

| Plant Species | ACCase Isoform/Genotype | IC50 (µM) | Ki (µM) | Reference |

| Wheat (Triticum aestivum) | Wildtype (Susceptible) | 0.486 | - | [1] |

| Wheat (Triticum aestivum) | A2004V Mutant (Resistant, 1 genome) | 1.84 | - | [1] |

| Wheat (Triticum aestivum) | A2004V Mutant (Resistant, 2 genomes) | 19.3 | - | [1] |

| Maize (Zea mays) | ACCase1 (Susceptible) | - | 0.054 (apparent) | [2] |

| Maize (Zea mays) | ACCase2 (Tolerant) | - | 1700 (apparent) | [2] |

Note: The apparent Ki values for maize ACCase isoforms were determined from fitting inhibition data to the Hill equation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of ACCase by this compound.

Extraction and Partial Purification of Plant ACCase

This protocol describes a general method for the extraction and partial purification of ACCase from fresh plant leaf tissue.

Materials:

-

Fresh young leaf tissue (e.g., maize, wheat)

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

Extraction Buffer: 100 mM Tricine-HCl (pH 8.0), 500 mM sorbitol, 10 mM KCl, 2 mM MgCl2, 1 mM EDTA, 5 mM DTT, 1 mM PMSF, and 2% (w/v) soluble PVP.

-

Cheesecloth and Miracloth

-

Refrigerated centrifuge

-

Ammonium sulfate

-

Dialysis tubing (10-14 kDa MWCO)

-

Dialysis Buffer: 50 mM Tricine-HCl (pH 8.0), 1 mM EDTA, 2 mM DTT.

Procedure:

-

Harvest fresh, young leaf tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powdered tissue in ice-cold Extraction Buffer (approximately 3 mL per gram of tissue).

-

Filter the homogenate through four layers of cheesecloth and two layers of Miracloth.

-

Centrifuge the filtrate at 30,000 x g for 30 minutes at 4°C.

-

Carefully collect the supernatant.

-

Perform a fractional ammonium sulfate precipitation. Slowly add solid ammonium sulfate to the supernatant to achieve 30% saturation while gently stirring on ice.

-

After 30 minutes of stirring, centrifuge at 30,000 x g for 20 minutes at 4°C. Discard the pellet.

-

Add more solid ammonium sulfate to the supernatant to bring the concentration to 50% saturation.

-

Stir for 30 minutes on ice and then centrifuge as in step 8.

-

Resuspend the pellet in a minimal volume of Dialysis Buffer.

-

Dialyze the resuspended pellet against two changes of 1 L of Dialysis Buffer for at least 4 hours each at 4°C.

-

The dialyzed protein solution contains partially purified ACCase and can be used for activity assays. Determine the protein concentration using a standard method (e.g., Bradford assay).

ACCase Activity and Inhibition Assay (Radiometric Method)

This assay measures the incorporation of [14C] from NaH14CO3 into an acid-stable product, malonyl-CoA.

Materials:

-

Partially purified ACCase extract

-

Assay Buffer: 100 mM Tricine-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2, 1 mM DTT.

-

ATP solution (100 mM)

-

Acetyl-CoA solution (20 mM)

-

NaH14CO3 solution (specific activity of 50-60 mCi/mmol)

-

This compound stock solution (in a suitable solvent like DMSO)

-

6 M HCl

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

Assay Buffer

-

5 mM ATP

-

0.5 mM Acetyl-CoA

-

5 mM NaH14CO3

-

Varying concentrations of this compound (or solvent control).

-

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding a known amount of the partially purified ACCase extract. The final reaction volume is typically 100-200 µL.

-

Incubate the reaction at 30°C for 10-20 minutes.

-

Stop the reaction by adding 50 µL of 6 M HCl.

-

Dry the samples in a heating block or oven at 60-70°C to remove unreacted 14CO2.

-

Resuspend the dried residue in water.

-

Add the resuspended sample to a scintillation vial with a suitable scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the ACCase activity as nmol of H14CO3 incorporated per minute per mg of protein.

-

For inhibition studies, plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Experimental Workflow for ACCase Inhibition Assay

Caption: Workflow for determining the IC50 of this compound on ACCase activity.

Conclusion

This compound is a highly effective inhibitor of the carboxyltransferase domain of Acetyl-CoA Carboxylase in susceptible grass species. Its mixed-type inhibition mechanism and specific binding to the dimeric interface of the CT domain disrupt the crucial first step of fatty acid biosynthesis, leading to plant death. Understanding the intricacies of this inhibitory mechanism, supported by robust quantitative data and detailed experimental protocols, is paramount for the development of new herbicidal molecules and for managing the evolution of herbicide resistance in agricultural settings. This guide provides a foundational resource for researchers and professionals dedicated to advancing our knowledge in this critical area of plant science and crop protection.

References

The Degradation Trajectory of Quizalofop-P in Soil: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of Quizalofop-P, a selective post-emergence herbicide, in the soil environment. Understanding the metabolic fate of this compound is critical for environmental risk assessment and ensuring its safe and effective use in agriculture. This document details the primary degradation products, summarizes key quantitative data on its dissipation, outlines experimental methodologies for its study, and provides a visual representation of its transformation pathway.

Degradation Pathway and Metabolite Formation

This compound-ethyl, the active ester form of the herbicide, undergoes rapid transformation in the soil, primarily through hydrolysis, to its main and more persistent metabolite, this compound-acid.[1][2][3] This initial hydrolysis is a key step in the degradation process. Further degradation of this compound-acid and the parent ester can occur through hydroxylation, demethylation, and cleavage of the ether linkage, leading to the formation of several subsequent metabolites.

The identified major and minor metabolites of this compound in soil include:

-

This compound-acid: The primary and most significant metabolite formed by the hydrolysis of this compound-ethyl.[1][2][4]

-

3-OH-Quizalofop-acid: A hydroxylated derivative of this compound-acid.[5][6]

-

Hydroxy-quizalofop-p-ethyl: A hydroxylated form of the parent compound.[7][8]

-

Demethylated-quizalofop-p-acid: A metabolite resulting from the removal of a methyl group.[7][8][9]

-

6-chloroquinoxalin-2-ol (CHQ): A breakdown product formed from the quinoxaline ring structure.[10][11]

-

Dihydroxychloroquinoxalin (CHHQ): Another metabolite derived from the quinoxaline moiety.[10][11]

-

(R)-2-(4-hydroxyphenoxy)propionic acid (PPA): A product of the cleavage of the ether bond in the Quizalofop structure.[10][11]

The following diagram illustrates the proposed degradation pathway of this compound-ethyl in soil.

Quantitative Data on Degradation

The dissipation of this compound-ethyl in soil is generally rapid, with its half-life (DT50) being influenced by soil properties such as organic matter content, pH, and microbial activity.[1] The primary metabolite, this compound-acid, is more persistent in the soil environment.[3]

| Compound | Soil Type | Half-life (DT50) in days | Kinetic Model | Reference |

| This compound-ethyl | Loam | 0.6 (sunlight), 2.9 (dark) | First-order multi-compartment | [8] |

| This compound-ethyl | Silty Loam | 0.8 (sunlight), 3.5 (dark) | First-order multi-compartment | [8] |

| This compound-ethyl | Silty Clay Loam | 1.0 (sunlight), 3.9 (dark) | First-order multi-compartment | [8] |

| This compound-ethyl | Hunan Soil | 5.4 | First-order | [1] |

| This compound-ethyl | Heilongjiang Soil | 6.7 | First-order | [1] |

| This compound-ethyl | Silty Clay | 0.55 - 0.68 | Single First-Order (SFO) | [12] |

| This compound-ethyl | Silty Clay | 0.45 - 0.71 | First-Order Multi-Compartment (FOMC) | [12] |

| This compound | Not specified | < 1 | Not specified | [10] |

| This compound-acid | Not specified | Moderately persistent to persistent | Not specified | [3] |

Table 1: Summary of Half-life Data for this compound-ethyl and its Metabolites in Soil.

| Compound | Matrix | Fortification Level (mg/kg) | Recovery (%) | RSD (%) |

| This compound-ethyl | Adzuki Bean Soil | Not specified | 88.7 - 116.2 | 0.82 - 4.39 |

| This compound-acid | Adzuki Bean Soil | Not specified | 88.7 - 116.2 | 0.82 - 4.39 |

| This compound-ethyl | Silty Clay Loam | 0.005 and 0.05 | Not specified | Not specified |

| This compound | Silty Clay Loam | 0.005 and 0.05 | Not specified | Not specified |

| 3-OH-Quizalofop-acid | Silty Clay Loam | 0.001 and 0.01 | Not specified | Not specified |

Table 2: Recovery Data from Analytical Methods for this compound and its Metabolites in Soil. [1][5]

Experimental Protocols

The study of this compound degradation in soil involves several key experimental steps, from sample preparation to sophisticated analytical detection.

Sample Preparation and Extraction

A widely used method for the extraction of this compound and its metabolites from soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.[10][11] A typical protocol involves the following steps:

-

Extraction: A soil sample (e.g., 5 g) is extracted by shaking with an organic solvent, often acetonitrile, mixed with an aqueous solution such as 6% phosphoric acid in water (e.g., in an 80:20 v/v ratio).[5][6] Acidified water (0.1M hydrochloric acid) and acidified acetonitrile (1% acetic acid, v/v) have also been used as extraction solvents.[10]

-

Salting Out: Magnesium sulfate and sodium chloride are added to induce phase separation.[10]

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is then cleaned up using a sorbent like C18 to remove interfering matrix components.[10]

Analytical Determination

The quantification of this compound and its metabolites is typically performed using high-performance liquid chromatography (HPLC) coupled with various detectors.

-

HPLC with Diode-Array Detection (HPLC-DAD): This method has been successfully used for the simultaneous determination of this compound-ethyl and this compound-acid in soil.[1]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for the determination of the parent compound and its metabolites, including 3-OH-Quizalofop-acid.[5][6] For example, specific mass transitions are monitored for each analyte, such as m/z 373.0 → 299.0 for this compound-ethyl and m/z 345.0 → 299.0 for this compound.[5]

-

Ultra-High-Performance Liquid Chromatography-Orbitrap Mass Spectrometry (UHPLC-Orbitrap-MS): This high-resolution mass spectrometry technique is valuable for identifying and quantifying a broader range of known and unknown degradation products.[10][11]

The following diagram outlines a general experimental workflow for the analysis of this compound and its metabolites in soil.

Conclusion

The degradation of this compound in soil is a multifaceted process initiated by the rapid hydrolysis of the parent ester to this compound-acid. This primary metabolite exhibits greater persistence and can undergo further transformation to a variety of minor degradation products. The rate of degradation is highly dependent on specific soil characteristics and environmental conditions. The analytical methodologies outlined provide robust and sensitive means for monitoring the environmental fate of this important herbicide. A thorough understanding of this degradation pathway is essential for the continued safe and sustainable use of this compound in modern agriculture.

References

- 1. Determination of Residues of this compound-ethyl and Its Metabolite in Adzuki Bean and Soil [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 4. Determination of Residues of this compound-ethyl and Its Metabolite in Adzuki Bean and Soil | Semantic Scholar [semanticscholar.org]

- 5. epa.gov [epa.gov]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Degradation studies of this compound and related compounds in soils using liquid chromatography coupled to low and high resolution mass analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Dissipation and transport of this compound-ethyl herbicide in sunflower cultivation under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Enantioselective Separation and Analysis of Quizalofop-P

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core techniques for the separation and analysis of Quizalofop-P enantiomers. This compound, the herbicidally active R-enantiomer of quizalofop, requires precise analytical methodologies to ensure enantiomeric purity, study its environmental fate, and assess its toxicological profile. This document details the prevalent chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), along with detailed experimental protocols and comparative data.

Introduction to Chiral Separation of this compound

This compound-ethyl is an aryloxyphenoxypropionate herbicide widely used for post-emergence control of grass weeds. Its herbicidal activity resides primarily in the R-(+)-enantiomer, known as this compound-ethyl. The S-(-)-enantiomer is significantly less active. Regulatory requirements and the need for a thorough understanding of its environmental and toxicological impact necessitate the development of robust enantioselective analytical methods. These methods are crucial for determining the enantiomeric ratio in commercial formulations, monitoring enantioselective degradation in the environment, and conducting pharmacokinetic studies.

The primary challenge in analyzing chiral compounds like this compound lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment. Therefore, chiral recognition mechanisms are required for their separation. This is typically achieved through the use of chiral stationary phases (CSPs) in chromatographic techniques.

Core Analytical Techniques

The separation and analysis of this compound enantiomers predominantly rely on chiral chromatography. HPLC is the most established and widely documented technique, while SFC offers advantages in terms of speed and reduced solvent consumption.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone for the enantioselective analysis of this compound. The separation is achieved by utilizing a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times.

Key Components of Chiral HPLC Methods:

-

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, have demonstrated excellent enantioselectivity for this compound and its ethyl ester. Coated and immobilized polysaccharide derivatives on a silica support are the most successful. Commonly used CSPs include:

-

Mobile Phases: The choice of mobile phase is critical and depends on the mode of chromatography.

-

Normal Phase: Typically consists of a non-polar solvent like n-hexane mixed with a polar modifier such as 2-propanol or ethanol.[3][6][7]

-

Polar Organic Mode: Utilizes polar organic solvents like acetonitrile, often with acidic additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution.[1][2]

-

Reversed Phase: Less common for this application but can be used with certain CSPs.

-

-

Detection:

-

UV Detection: this compound exhibits UV absorbance, making UV detectors a common choice. A wavelength of 237 nm is frequently used.[5]

-

Mass Spectrometry (MS/MS): Provides high sensitivity and selectivity, making it ideal for trace analysis in complex matrices like soil and food products.[1] It also allows for the simultaneous analysis of metabolites.

-

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations. It uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a polar co-solvent (modifier). SFC offers several advantages, including higher efficiency, shorter analysis times, and reduced use of organic solvents.[3][]

Key Aspects of Chiral SFC Methods:

-

Mobile Phase: Supercritical CO2 with modifiers like methanol, ethanol, or 2-propanol.[]

-

Chiral Stationary Phases: The same polysaccharide-based CSPs used in HPLC are generally effective in SFC.[3]

-

Advantages: Faster separations and lower environmental impact due to reduced solvent consumption.[9]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the enantioselective separation of this compound and its derivatives.

Table 1: HPLC Methods for this compound-ethyl Enantiomer Separation

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Retention Times (min) | Reference |

| Lux Cellulose-2 | Acetonitrile + 0.1% Formic Acid | 1.0 | MS/MS | ≥ 2 | Not specified | [2] |

| Coated Amylose tris(3,5-dimethylphenylcarbamate) | 100% n-Hexane | Not specified | UV | 1.21 | tR1: 23.98, tR2: 28.94 | [3] |

| Chiralpak AD-H | n-Hexane / Isopropanol (90:10, v/v) | Not specified | UV (237 nm) | Baseline | tR(R): ~17.1, tR(S): ~18.7 | [6] |

| Chiralpak IC | n-Hexane / 2-Propanol (92:8, v/v) + 0.5% TFA | 0.6 | UV (230 nm) | Not specified | Not specified | [10] |

| (R, R) Whelk-O 1 | Not specified (with trace water) | Not specified | Not specified | Not specified | Not specified | [4] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | Matrix | Method | LOD | LOQ | Reference |

| This compound/M-ethyl enantiomers | Soil, Carrots, Turnips | HPLC-MS/MS | < 5 ng/g | Not specified | [1] |

| This compound-ethyl | Adzuki Bean, Soil | HPLC-DAD | 0.005–0.008 mg/kg | 0.015–0.02 mg/kg | [11] |

| This compound-acid | Adzuki Bean, Soil | HPLC-DAD | 0.003–0.01 mg/kg | 0.01–0.03 mg/kg | [11] |

| This compound-ethyl | Soil | LC-MS/MS | Not specified | 0.005 mg/kg | [12] |

| This compound (acid) | Soil | LC-MS/MS | Not specified | 0.005 mg/kg | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Enantioselective HPLC-MS/MS Analysis of this compound-ethyl in Soil and Agricultural Products

This protocol is based on the method described by Antonelli et al. (2023).[1]

1. Sample Preparation (Solid-Liquid Extraction):

- Homogenize the sample (soil, carrots, or turnips).

- Weigh a representative portion of the homogenized sample.

- Perform solid-liquid extraction with an appropriate organic solvent.

- Filter or centrifuge the extract to remove solid particles.

- The extract may be concentrated and reconstituted in the mobile phase if necessary.

2. HPLC-MS/MS System:

- HPLC System: AQUITY UPLC H–Class PLUS system or equivalent.[2]

- Chiral Column: Lux Cellulose-2 (4.6 × 250 mm, 3 µm) with a compatible guard column.[2]

- Mobile Phase: Acetonitrile with 0.1% formic acid.[2]

- Flow Rate: 1.0 mL/min.[2]

- Column Temperature: Controlled, e.g., 25 °C.

- Injection Volume: 10-20 µL.

- MS/MS Detector: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

3. Data Acquisition and Analysis:

- Monitor the appropriate precursor-to-product ion transitions for both enantiomers of this compound-ethyl.

- Use external calibration with standards of known enantiomeric composition for quantification.

- Calculate the enantiomeric fraction (EF) to assess enantioselective processes.

Protocol 2: Chiral HPLC-UV for this compound-ethyl in Formulations

This protocol is adapted from the CIPAC method for technical and emulsifiable concentrate formulations.[5][6]

1. Standard and Sample Preparation:

- Accurately weigh the this compound-ethyl standard and sample.

- Dissolve and dilute in the mobile phase to a suitable concentration.

- Filter the solutions through a 0.45 µm filter if necessary.

2. HPLC System:

- HPLC System: Standard HPLC system with a UV detector.

- Chiral Column: CHIRALPAK AD-H (250 mm x 4.6 mm, 5 µm).[5]

- Mobile Phase: n-hexane/isopropanol (90/10, v/v).[6]

- Flow Rate: 1.0 mL/min (adjust as necessary for optimal separation).

- Column Temperature: 25 °C.[6]

- Detection: UV at 237 nm.[5]

- Injection Volume: 10-20 µL.

3. Analysis:

- Inject the standard and sample solutions.

- Identify the peaks corresponding to the R- and S-enantiomers based on the retention times obtained from the standard.

- Quantify the R-enantiomer (this compound-ethyl) using external standardization.

Visualizations

The following diagrams illustrate the typical workflows for the enantioselective analysis of this compound.

Caption: Workflow for Chiral HPLC Analysis of this compound.

Caption: Principle of Chiral Separation on a CSP.

Conclusion

The enantioselective separation and analysis of this compound are critical for ensuring product quality, assessing environmental impact, and understanding its toxicology. Chiral HPLC with polysaccharide-based stationary phases has proven to be a robust and reliable technique for this purpose. The choice between normal phase, polar organic, or reversed-phase modes, along with the selection of an appropriate detector (UV or MS/MS), depends on the specific analytical requirements, such as the sample matrix and the need for sensitivity. The emergence of SFC offers a faster and more environmentally friendly alternative. The methods and data presented in this guide provide a solid foundation for researchers and professionals working with this important chiral herbicide.

References

- 1. researchgate.net [researchgate.net]

- 2. iris.uniroma1.it [iris.uniroma1.it]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. cipac.org [cipac.org]

- 6. cipac.org [cipac.org]

- 7. caod.oriprobe.com [caod.oriprobe.com]

- 9. mdpi.com [mdpi.com]

- 10. Enantioselective Metabolism of Quizalofop-Ethyl in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of Residues of this compound-ethyl and Its Metabolite in Adzuki Bean and Soil [jstage.jst.go.jp]

- 12. epa.gov [epa.gov]

The Impact of Quizalofop-P on Non-Target Soil Microorganisms: A Technical Guide

Abstract

Quizalofop-P, a selective post-emergence herbicide widely used for controlling grass weeds, inevitably comes into contact with the soil ecosystem. Its active ingredient, this compound-ethyl, and its principal metabolite, Quizalofop-acid, can exert various effects on non-target soil microorganisms. These effects are critical to soil health, as microorganisms govern essential processes such as nutrient cycling and organic matter decomposition. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's interaction with the soil microbiome. It summarizes quantitative data on its environmental fate and its impact on microbial biomass and enzymatic activity. Furthermore, this document furnishes detailed experimental protocols for assessing these effects and presents visual diagrams of key pathways and workflows to facilitate comprehension and further research.

Introduction: this compound in the Soil Environment

This compound belongs to the aryloxyphenoxypropionate (AOPP) class of herbicides, which function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species[1][2]. This enzyme is a critical component of fatty acid biosynthesis[1][2]. While highly effective against target weeds, the herbicide's introduction into the soil raises questions about its impact on the complex microbial communities that underpin soil fertility. Understanding these non-target effects is paramount for sustainable agricultural practices and comprehensive environmental risk assessment.

Environmental Fate and Degradation in Soil

Upon application, this compound-ethyl is subject to microbial and chemical degradation processes within the soil. The primary transformation is the rapid hydrolysis of the ethyl ester to its more persistent and biologically active metabolite, Quizalofop-acid[1][3][4].

The persistence of this compound-ethyl, often measured by its half-life (DT50), is generally low, indicating rapid initial degradation. However, the persistence of its acid metabolite is considerably longer. Factors such as soil type, pH, organic matter content, moisture, and microbial activity influence the degradation rate[5][6]. For instance, degradation is typically faster in soils with higher pH and robust microbial populations[6].

Caption: Degradation pathway of this compound-ethyl in soil.

Quantitative Data Summary

The impact of this compound on soil microorganisms is dose-dependent, with studies often showing transient effects at recommended application rates and more pronounced inhibition at higher concentrations[7].

Table 1: Dissipation and Half-Life of this compound-ethyl in Soil

| Soil Type | Half-Life (DT50) in Days | Kinetic Model | Conditions | Reference |

| Silty Clay | 0.55 - 0.68 | Single First-Order (SFO) | Field (Mediterranean) | [8] |

| Silty Clay | 0.45 - 0.71 | First-Order Multi-Compartment (FOMC) | Field (Mediterranean) | [8] |

| Loamy Soil | 0.6 | FOMC | Sunlight | [9] |

| Loamy Soil | 2.9 | FOMC | Dark | [9] |

| Sandy Loam | 0.8 | FOMC | Sunlight | [9] |

| Sandy Loam | 3.5 | FOMC | Dark | [9] |

| Sandy Clay Loam | 1.0 | FOMC | Sunlight | [9] |

| Sandy Clay Loam | 3.9 | FOMC | Dark | [9] |

| General | Moderately persistent (60 days) | Not Specified | General Estimate | [10] |

| Adzuki Bean Field (Hunan) | 5.4 | First-Order | Field | [5] |

| Adzuki Bean Field (Heilongjiang) | 6.7 | First-Order | Field | [5] |

Table 2: Effects of this compound-ethyl on Soil Microbial Parameters

| Microbial Parameter | Application Rate | Observed Effect | Duration | Reference |

| Microbial Biomass Carbon | Recommended (RE) & Double (DRE) | Temporary toxic effects | Transient | [7] |

| Microbial Biomass Carbon | Half Recommended (HRE) | Innocuous | Not Applicable | [7] |

| Fluorescein Diacetate (FDA) Hydrolyzing Activity | Recommended (RE) & Double (DRE) | Temporary toxic effects | Transient | [7] |

| Dehydrogenase Activity | Recommended (RE) | Declined for a shorter period | Transient | [7] |

| Acid Phosphatase Activity | RE & DRE | Inhibited | Not specified | [7] |

| Alkaline Phosphatase Activity | RE & DRE | Fluctuated (promotion and inhibition) | Not specified | [7] |

| Urease Activity | RE & DRE | Early inhibition, returned to control level | After 30 days | [7] |

| Urease Activity | Not specified | Enantioselectively affected activity | Not specified | [11] |

| Catalase Activity | Not specified | Not affected | Not specified | [11] |

| Bacterial Populations | Not specified | Significantly inhibited | Up to 10 Days After Application |

Effects on Soil Microbial Functions

Microbial Biomass and Community Structure

This compound-ethyl can cause a temporary decrease in the total soil microbial biomass, particularly at concentrations exceeding the recommended field rates[7]. The recovery of the microbial population suggests a degree of resilience within the soil community. While data on broad structural changes, such as the fungi-to-bacteria ratio, are limited specifically for this compound, herbicide applications can induce shifts in microbial composition[7]. Some studies have isolated bacteria, such as Bacillus subtilis, capable of degrading this compound-ethyl, indicating that specific microbial populations may adapt and utilize the herbicide as a carbon source[12].

Soil Enzyme Activities

Soil enzymes are sensitive indicators of pesticide-induced stress on the soil ecosystem.

-

Dehydrogenase: This enzyme, an indicator of overall microbial activity, often shows a transient decline following the application of this compound-ethyl[7]. The inhibition is generally correlated with the applied dose.

-

Phosphatases: These enzymes are crucial for phosphorus cycling. Studies have shown that this compound can inhibit acid phosphatase activity while having a variable effect on alkaline phosphatase[7].

-

Urease: Involved in nitrogen cycling, urease activity can be initially inhibited by this compound but tends to recover over time, suggesting that the impact on nitrogen transformation may not be long-lasting[7][11].

Caption: Logical impact pathway of this compound in the soil ecosystem.

Experimental Protocols

The following protocols represent standardized methodologies for assessing the effects of herbicides on key soil microbial parameters.

General Soil Incubation Workflow

This workflow is fundamental for laboratory-based studies on herbicide effects.

References

- 1. coromandel.biz [coromandel.biz]

- 2. FAO Knowledge Repository [openknowledge.fao.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. connectjournals.com [connectjournals.com]

- 10. Intercropping changed the soil microbial community composition but no significant effect on alpha diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. rjpn.org [rjpn.org]

Quizalofop-P absorption, translocation, and metabolism in plants

An In-depth Technical Guide to the Absorption, Translocation, and Metabolism of Quizalofop-P in Plants

Introduction

This compound-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("fop") chemical class.[1][2][3] It is widely utilized in agriculture for the control of annual and perennial grass weeds in a variety of broadleaf crops, including soybeans, cotton, peanuts, sugar beets, and vegetables.[1][2][3] this compound-ethyl is the R-isomer of quizalofop-ethyl, which is the more active enantiomer.[4] This guide provides a detailed technical overview of the absorption, translocation, and metabolic pathways of this compound in plants, intended for researchers, scientists, and professionals in drug development.

The herbicide is applied as a foliar spray and functions systemically.[5][6][7] Its mode of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the biosynthesis of fatty acids.[1][4][5][6] This inhibition disrupts the formation of cell membranes, leading to a cessation of growth and eventual death of the susceptible grass weed.[1]

Absorption

The primary route of entry for this compound-ethyl into the plant is through foliar absorption.[6] The herbicide is rapidly taken up by the leaves and stems of the weed.[2][6][8]

-

Route of Uptake: Primarily absorbed through the foliage.[5][6]

-

Speed of Absorption: Absorption is rapid, with translocation to the entire plant occurring within 24 hours in annual weeds.[2] Visible symptoms, such as yellowing and wilting, can appear within 3 to 5 days.[6]

-

Influence of Adjuvants: The efficacy and absorption of quizalofop can be enhanced by the use of adjuvants. Studies have shown that petroleum oil adjuvants and fatty acid methyl esters from vegetable oils can increase the phytotoxicity of quizalofop by enhancing its foliar absorption and translocation.[9]

Translocation

Following absorption, this compound-ethyl is readily translocated throughout the plant. As a systemic herbicide, it moves through both the xylem and phloem, enabling it to reach all parts of the plant, from the leaves to the roots.[5][10]

-

Systemic Action: The herbicide exhibits dual-directional translocation, moving both upwards (acropetally) and downwards (basipetally) within the plant's vascular systems.[5][6]

-

Accumulation: It accumulates in the meristematic tissues—the active growing points of the plant—such as shoot tips, roots, and intercalary meristems.[2][6] This targeted accumulation at growth centers is key to its efficacy.

-

Impact: By concentrating in these vital areas, the active form of the herbicide inhibits cell division and development, leading to the death of the entire plant.[2][6]

Metabolism

The metabolic process of this compound-ethyl is crucial to its herbicidal activity and selectivity. The applied form, an ethyl ester, is a pro-herbicide that requires metabolic activation within the plant.

-

Activation: Inside the plant, this compound-ethyl is rapidly hydrolyzed to its biologically active form, this compound acid.[4] This conversion is a key step for the herbicidal action to commence.

-

Mechanism of Action: this compound acid inhibits the enzyme acetyl-CoA carboxylase (ACCase) in grassy weeds.[1][4][5] This enzyme is vital for the first committed step in fatty acid biosynthesis. By blocking this pathway, the plant is unable to produce the lipids necessary for building new cell membranes and for energy storage.[1][6]

-

Selectivity: The high selectivity of this compound-ethyl between grass weeds and broadleaf crops is due to differences in the structure of the ACCase enzyme. The ACCase in broadleaf plants is not affected by this compound acid, rendering them tolerant.[4]

-

Detoxification in Tolerant Species: In resistant or tolerant plants, this compound acid can be further metabolized into non-toxic compounds. Transcriptome analysis in resistant Polypogon fugax has suggested that the overexpression of the CYP89A2 gene, a cytochrome P450 monooxygenase, is responsible for metabolically reducing the phytotoxicity of this compound-ethyl.[11]

-

Environmental Influence: The rate of metabolism can be influenced by environmental factors. For instance, cooler temperatures can delay the metabolism of quizalofop in both wheat and weed species, which may affect herbicide efficacy and crop safety.[12][13]

Data Presentation

The following tables summarize the key processes and quantitative findings related to this compound in plants.

Table 1: Summary of this compound Absorption, Translocation, and Metabolism

| Process | Key Characteristics |

| Absorption | Primarily foliar (leaves and stems). Rapid uptake.[2][6] Enhanced by oil-based adjuvants.[9] |

| Translocation | Systemic, with dual-directional movement in xylem and phloem.[6][10] |

| Accumulates in meristematic tissues (growing points).[5][6] | |

| Metabolism | Activation: Hydrolysis of this compound-ethyl (pro-herbicide) to this compound acid (active form).[4] |

| Mode of Action: Inhibition of the ACCase enzyme, blocking fatty acid synthesis.[1][4][5] | |

| Detoxification: Further metabolism in tolerant species, potentially mediated by P450 enzymes.[11] |

Table 2: Quantitative Data on Application and Persistence

| Parameter | Species | Value/Observation | Reference |

| Application Rate | Soybean & Cotton | 4 oz of AI/acre (approx. 280 g/ha) was used in a metabolism study. | [9] |

| Application Rate | Rape Field | 10.8% EC formulation in 300 L/hm² water was effective against wild oats. | [9] |

| Residue Persistence | Sunflower | Detectable in stems and leaves for 18 days after application. | [14] |

| Detectable in the root system for 6 days after application. | [14] | ||

| No residues detected in inflorescences or seeds. | [14] | ||

| Metabolism Rate | Wheat & Weeds | At warmer temperatures (19°C), quizalofop content peaks within 1-2 days after treatment and then decreases. | [12][13] |

| At cooler temperatures (4.5°C), quizalofop content peaks between 8-9 days after treatment. | [12][13] |

Experimental Protocols

Protocol for Whole-Plant Herbicide Sensitivity Assay

This protocol is a generalized methodology for assessing plant resistance or sensitivity to this compound-ethyl, based on standard practices.

-

Plant Cultivation:

-

Sow seeds of the target weed species in pots containing a suitable peat-based soilless medium.

-

Grow plants in a greenhouse under controlled conditions (e.g., 22/18°C day/night temperature, 13.5-hour photoperiod).[13]

-

Water and fertilize as needed to ensure active growth.

-

-

Herbicide Application:

-

Apply this compound-ethyl at the 3-4 leaf stage of the weeds.

-

Use a range of doses, including the recommended field rate and several dilutions, to determine a dose-response curve.

-

Apply the herbicide using a laboratory sprayer calibrated to deliver a specific volume (e.g., 150-300 L/ha).[9] Include a non-treated control group.

-

-

Post-Treatment Conditions:

-

Assessment:

-

Record plant survival and assess visual injury at set time points (e.g., 7, 14, and 21 days after treatment).

-

Assessment criteria include chlorosis, necrosis, and growth cessation. A plant is considered dead if it shows no active growth.[15]

-

For quantitative analysis, harvest the above-ground biomass and measure the fresh or dry weight to calculate the growth inhibition rate.[16]

-

Protocol for Analysis of this compound and Metabolites in Plant Tissue

This protocol describes a method for extracting and quantifying this compound-ethyl and its primary metabolite, this compound acid, from plant samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation:

-

Harvest plant tissue (leaves, stems, roots) at specified time points after herbicide application.

-

Homogenize the tissue samples.

-

-

Extraction:

-

Weigh a subsample of the homogenized tissue (e.g., 5 g).

-

Extract the sample by shaking with an extraction solvent. A common solvent mixture is acetonitrile and 6% phosphoric acid in water (80:20, v/v).[17]

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction for exhaustive recovery.

-

-

Cleanup (if necessary):

-

Depending on the matrix, a solid-phase extraction (SPE) step may be required to remove interfering compounds.

-

-

LC-MS/MS Analysis:

-

Dilute an aliquot of the final extract with an appropriate solvent (e.g., acetonitrile:water).[17]

-

Inject the sample into an LC-MS/MS system.

-

Liquid Chromatography: Use a C18 reverse-phase column (e.g., Acquity UPLC BEH C18) for separation.[18] A gradient elution with mobile phases such as water with formic acid and acetonitrile is typically used.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray mode. Monitor specific precursor-to-product ion transitions for quantification and confirmation.

-

-

Quantification:

-

Prepare matrix-matched calibration standards using extracts from untreated control plants fortified with known concentrations of analytical standards for this compound-ethyl and its metabolites.

-

Calculate the concentration of the analytes in the samples by comparing their peak areas to the calibration curve. The Limit of Quantitation (LOQ) for soil is often set at 0.005 mg/kg.[17][18]

-

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Caption: Metabolic activation and detoxification pathway of this compound-ethyl in plants.

Caption: Workflow for studying this compound metabolism in plant tissues.

Caption: Logical cascade from herbicide application to systemic plant death.

References

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. coromandel.biz [coromandel.biz]

- 3. EXTOXNET PIP - this compound-ETHYL [extoxnet.orst.edu]

- 4. ACTION | TARGA Quizalofop | Nissan Chemical Corporation [nissanchem.co.jp]

- 5. pomais.com [pomais.com]

- 6. Wholesale POMAIS this compound-ethyl 5% EC | Selective Herbicide for Annual Grass Weed Control factory and suppliers | POMAIS [bigpesticides.com]

- 7. Quizalofop - Wikipedia [en.wikipedia.org]

- 8. 4farmers.com.au [4farmers.com.au]

- 9. bepls.com [bepls.com]

- 10. Quizalofop-ethyl | C19H17ClN2O4 | CID 53518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Low Temperature Delays Metabolism of Quizalofop in Resistant Winter Wheat and Three Annual Grass Weed Species [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Dissipation and transport of this compound-ethyl herbicide in sunflower cultivation under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. epa.gov [epa.gov]

- 18. epa.gov [epa.gov]

The Unseen Ripple: A Toxicological Profile of Quizalofop-P in Non-Target Organisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quizalofop-P, a selective post-emergence herbicide, is highly effective in controlling grass weeds in a variety of broadleaf crops. Its mode of action in target plants is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.[1][2] However, the widespread use of any pesticide necessitates a thorough understanding of its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound-ethyl, the ethyl ester of this compound, in a range of non-target species. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the environmental safety and potential risks associated with this herbicide.

Mammalian Toxicity

This compound-ethyl generally exhibits low to moderate acute toxicity in mammals. The primary target organ for toxicity upon repeated exposure is the liver.[3][4][5]

Data Presentation: Mammalian Toxicity

| Test Organism | Study Type | Endpoint | Value (mg/kg bw) | Reference |

| Rat (male) | Acute Oral LD50 | LD50 | 1670 | [4][6][7] |

| Rat (female) | Acute Oral LD50 | LD50 | 1480 | [4][6][7] |

| Rabbit | Acute Dermal LD50 | LD50 | >5000 | [6] |

| Rat | 90-Day Feeding | NOEL | 2 | [6] |

| Rat | 90-Day Feeding | LOAEL | 6.4 (liver effects) | [8] |

| Rat | 2-Generation Reproduction | Maternal NOEL | 5 | [6] |

| Rat | 2-Generation Reproduction | Developmental NOEL | 1.25 | [6] |

| Rabbit | Developmental Toxicity | Maternal NOEL | 20 | [6] |

| Rabbit | Developmental Toxicity | Developmental NOEL | 60 | [6] |

| Dog | 6-Month Feeding | NOEL | 2.5 | [6] |

Experimental Protocols

Rat 90-Day Feeding Study (Subchronic Oral Toxicity)

-

Guideline: Based on OECD Test Guideline 408.

-

Test Organism: Sprague-Dawley rats.

-

Administration: this compound-ethyl was administered in the diet at concentrations of 0, 40, 128, and 1,280 ppm, corresponding to approximately 0, 2, 6.4, and 64 mg/kg body weight/day.[8]

-

Duration: 90 days.

-

Endpoints Evaluated: Clinical signs of toxicity, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology.

-

Key Findings: The No-Observed-Effect Level (NOEL) was established at 2 mg/kg/day. At 6.4 mg/kg/day and higher, increased liver weights and histopathological changes in the liver were observed.[8]

Rat Developmental Toxicity Study

-

Guideline: Based on OECD Test Guideline 414.

-

Test Organism: Pregnant Sprague-Dawley rats.

-

Administration: Quizalofop-ethyl was administered by gavage during gestation days 6 through 15 at doses of 0, 30, 100, or 300 mg/kg bw/day.[9]

-

Endpoints Evaluated: Maternal toxicity (mortality, clinical signs, body weight, food consumption, reproductive parameters) and developmental toxicity in fetuses (viability, external, visceral, and skeletal abnormalities).

-

Key Findings: The maternal No-Observed-Adverse-Effect-Level (NOAEL) was 5 mg/kg/day, and the developmental NOAEL was 1.25 mg/kg/day.[6]

Experimental Workflow: Mammalian Subchronic Oral Toxicity Study

Caption: Workflow for a 90-day mammalian oral toxicity study.

Avian Toxicity

This compound-ethyl is considered to be of low toxicity to birds on both an acute and subacute dietary basis.

Data Presentation: Avian Toxicity

| Test Organism | Study Type | Endpoint | Value | Reference |

| Bobwhite Quail | 8-Day Dietary LC50 | LC50 | >5000 ppm | [7] |

| Mallard Duck | 8-Day Dietary LC50 | LC50 | >5000 ppm | [7] |

Experimental Protocols

Avian Dietary Toxicity Test

-

Guideline: Based on OECD Test Guideline 205 and US EPA OPPTS 850.2200.[10]

-

Test Organism: Northern Bobwhite (Colinus virginianus) or Mallard Duck (Anas platyrhynchos), typically 10-14 days old at the start of the test.

-

Administration: The test substance is mixed into the diet and provided to the birds for 5 consecutive days, followed by a 3-day observation period on an untreated diet.[11]

-

Test Concentrations: A control group and at least five geometrically spaced treatment concentrations are typically used. For a limit test, a single high concentration (e.g., 5000 ppm) is used.[12]

-

Endpoints Evaluated: Mortality, clinical signs of toxicity, body weight, and food consumption are recorded daily. The LC50 (median lethal concentration) is calculated.[11][12]

-

Key Findings for this compound-ethyl: The 8-day dietary LC50 for both Bobwhite Quail and Mallard Ducks was determined to be greater than 5000 ppm, indicating low dietary toxicity.[7]

Aquatic Toxicity

This compound-ethyl displays a higher level of toxicity to aquatic organisms, particularly fish and invertebrates.

Data Presentation: Aquatic Toxicity

| Test Organism | Study Type | Endpoint | Value | Reference |

| Rainbow Trout | 96-hour LC50 | LC50 | 0.87 mg/L | [6] |

| Bluegill Sunfish | 96-hour LC50 | LC50 | 0.46 mg/L | [6] |

| Daphnia magna (Water Flea) | 21-day Reproduction | NOEC | >0.0131 mg/L | [13] |

| Eastern Oyster (embryo-larvae) | 48-hour EC50 | EC50 | 0.079 ppm | [6] |

| Sheepshead Minnow | 96-hour LC50 | LC50 | 1.4 mg/L | [6] |

| Zebrafish (embryo) | 96-hour LC50 | LC50 | 0.248 mg/L | [14] |

Experimental Protocols

Fish Acute Toxicity Test

-

Guideline: Based on OECD Test Guideline 203.[3][15][16][17][18]

-

Test Organism: Recommended species include Rainbow Trout (Oncorhynchus mykiss) and Bluegill Sunfish (Lepomis macrochirus).

-

Administration: Fish are exposed to a range of concentrations of the test substance in water for 96 hours under static, semi-static, or flow-through conditions.

-

Test Concentrations: A control and at least five concentrations in a geometric series are used.

-

Endpoints Evaluated: Mortality is recorded at 24, 48, 72, and 96 hours. The LC50 (median lethal concentration) is calculated at each time point.

-

Key Findings for this compound-ethyl: The 96-hour LC50 values for Rainbow Trout and Bluegill Sunfish were 0.87 mg/L and 0.46 mg/L, respectively, indicating high toxicity to these fish species.[6]

Daphnia magna Reproduction Test

-

Guideline: Based on OECD Test Guideline 211.[19][20][21][22]

-

Test Organism: Young female Daphnia magna (<24 hours old).

-

Administration: Daphnids are exposed to the test substance in water for 21 days under semi-static or flow-through conditions.

-

Test Concentrations: A control and a range of test concentrations are used.

-

Endpoints Evaluated: The primary endpoint is the total number of living offspring produced per parent animal. Parental mortality and mobility are also observed. The No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for reproduction are determined.

-

Key Findings for this compound-ethyl: A 21-day reproduction study on Daphnia magna established a NOEC of >0.0131 mg/L.[13]

Signaling Pathways in Aquatic Organisms

Recent research has indicated that this compound-ethyl can act as an endocrine-disrupting chemical (EDC) in fish. In a study with adult zebrafish (Danio rerio), exposure to this compound-ethyl resulted in sex-specific alterations in the endocrine system. In males, there was an increase in plasma estradiol (E2) and vitellogenin (VTG) levels, along with the up-regulation of hepatic estrogen receptor 1 (esr1) and vitellogenin (vtg) gene expression. In females, while plasma sex hormone levels were not significantly altered, there was an increased expression of hepatic esr1 and decreased expression of hepatic vtg, esr2a, and esr2b. Molecular docking studies suggest that this compound-ethyl may bind to estrogen receptors (ESRs), thereby activating estrogenic pathways.[23][24]

Signaling Pathway: Endocrine Disruption in Male Zebrafish

Caption: Proposed mechanism of endocrine disruption by this compound-ethyl in male zebrafish.

Terrestrial Invertebrate Toxicity

Data Presentation: Terrestrial Invertebrate Toxicity

| Test Organism | Study Type | Endpoint | Value | Reference |

| Honeybee (Apis mellifera) | 48-hour Acute Contact LD50 | LD50 | >100 µ g/bee | [7] |

| Earthworm (Eisenia fetida) | Acute Toxicity | LC50 | Not specified, but considered not acutely or chronically toxic |

Experimental Protocols

Honeybee Acute Contact and Oral Toxicity Test

-

Guideline: Based on OECD Test Guidelines 214 (Contact) and 213 (Oral).[25][26][27][28]

-

Test Organism: Adult worker honeybees (Apis mellifera).

-

Administration:

-

Test Concentrations: A control group and a geometric series of at least five concentrations are used. A limit test may be performed at a high dose (e.g., 100 µ g/bee ).

-

Duration: Typically 48 to 96 hours.

-

Endpoints Evaluated: Mortality is recorded at specified intervals, and the LD50 (median lethal dose) is calculated. Sub-lethal effects are also noted.[26]

-

Key Findings for this compound-ethyl: The 48-hour acute contact LD50 for honeybees is greater than 100 µ g/bee , indicating low acute contact toxicity.[7]

Earthworm Acute Toxicity Test

-

Guideline: Based on OECD Test Guideline 207.[29][30][31][32][33]

-

Test Organism: Adult earthworms (Eisenia fetida).

-

Administration: The test is typically conducted in artificial soil. The test substance is either mixed into the soil or applied to the soil surface. A filter paper contact test can be used as an initial screen.[30][32]

-

Test Concentrations: A control and a range of concentrations are tested.

-

Duration: 14 days, with mortality assessments at 7 and 14 days.

-

Endpoints Evaluated: The primary endpoint is mortality, from which an LC50 is calculated. Sub-lethal effects, such as changes in body weight, are also assessed.[30]

-

Key Findings for this compound-ethyl: While specific quantitative data is limited in the readily available literature, this compound-ethyl is generally considered to be not acutely or chronically toxic to earthworms at environmentally relevant concentrations.

Experimental Workflow: Honeybee Acute Oral Toxicity Test

Caption: Workflow for a honeybee acute oral toxicity study (OECD 213).

Conclusion

The toxicological profile of this compound-ethyl in non-target organisms reveals a varied spectrum of sensitivity. While it demonstrates low acute and subacute toxicity to mammals and birds, with the liver being the primary target organ in mammals upon repeated exposure, it exhibits high toxicity to aquatic organisms, including fish and invertebrates. A significant finding is its potential to act as an endocrine disruptor in fish, affecting the estrogenic signaling pathway. For terrestrial invertebrates, this compound-ethyl shows low acute toxicity to honeybees and is not considered a significant risk to earthworms under normal field conditions.

This in-depth technical guide, with its summarized data, detailed experimental protocols, and visualized pathways, provides a critical resource for a comprehensive risk assessment of this compound-ethyl. It underscores the importance of considering the specific sensitivities of different non-target species and the potential for subtle, yet significant, sublethal effects such as endocrine disruption. For researchers and professionals in drug development and environmental safety, this information is vital for making informed decisions regarding the use and regulation of this herbicide and for the development of safer alternatives.

References

- 1. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oecd.org [oecd.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. ehp.niehs.nih.gov [ehp.niehs.nih.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. EXTOXNET PIP - this compound-ETHYL [extoxnet.orst.edu]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. aphis.usda.gov [aphis.usda.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. researchgate.net [researchgate.net]

- 15. eurofins.com.au [eurofins.com.au]

- 16. oecd.org [oecd.org]

- 17. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 18. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 19. biotecnologiebt.it [biotecnologiebt.it]

- 20. OECD 211: Daphnia Magna Reproduction Test - Situ Biosciences [situbiosciences.com]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. oecd.org [oecd.org]

- 23. This compound-ethyl exposure increases estrogen axis activity in male and slightly decreases estrogen axis activity in female zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. oecd.org [oecd.org]

- 26. content.fera.co.uk [content.fera.co.uk]

- 27. biotecnologiebt.it [biotecnologiebt.it]

- 28. Effects on bees - honeybee - acute oral toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 29. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 30. biotecnologiebt.it [biotecnologiebt.it]

- 31. oecd.org [oecd.org]

- 32. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]

- 33. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]

Methodological & Application

Application Note and Protocol for Quizalalofop-P-ethyl Residue Analysis in Crop Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quizalofop-P-ethyl is a selective, post-emergence herbicide widely used for the control of annual and perennial grass weeds in a variety of broadleaf crops, including soybeans, cotton, and rapeseed.[1] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid synthesis in susceptible grass species.[1][2] In plants, this compound-ethyl is rapidly hydrolyzed to its active metabolite, this compound acid.[2][3][4] Monitoring the residue levels of both the parent compound and its primary metabolite in agricultural commodities is crucial to ensure food safety and compliance with regulatory limits. This document provides a detailed protocol for the determination of this compound-ethyl and this compound-acid residues in crop matrices using the QuEChERS extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Data Presentation

The following tables summarize the quantitative data for the analytical method validation across different crop matrices.

Table 1: Method Detection and Quantification Limits

| Analyte | Matrix | LOD (mg/kg) | LOQ (mg/kg) | Reference |

| This compound-ethyl | Adzuki Bean | 0.005 - 0.008 | 0.015 - 0.02 | [5] |

| This compound-acid | Adzuki Bean | 0.003 - 0.01 | 0.01 - 0.03 | [5] |

| Fomesafen | Beans | 0.005 | - | [6] |

| This compound-ethyl | Beans | 0.003 | - | [6] |

| Pyridate | Brown Rice, Soybean, Potato, Pepper, Mandarin | 0.0075 | 0.01 | [7] |

| Quizalofop-ethyl | Brown Rice, Soybean, Potato, Pepper, Mandarin | 0.0075 | 0.01 | [7] |

| Cyhalofop-butyl | Brown Rice, Soybean, Potato, Pepper, Mandarin | 0.0075 | 0.01 | [7] |

| This compound-ethyl | Apple | - | 0.05 | [8] |

| This compound | Apple | - | 0.05 | [8] |

Table 2: Recovery Rates and Precision

| Analyte | Matrix | Fortification Level (mg/kg) | Average Recovery (%) | RSD (%) | Reference |

| This compound-ethyl | Adzuki Bean | 0.02, 0.2, 2 | 88.7 - 116.2 | 0.82 - 4.39 | [5] |

| This compound-acid | Adzuki Bean | 0.02, 0.2, 2 | 88.7 - 116.2 | 0.82 - 4.39 | [5] |

| Fomesafen | Beans | 0.02, 0.2, 2 | 92.4 - 117.8 | 0.35 - 4.36 | [6] |

| This compound-ethyl | Beans | 0.02, 0.2, 2 | 92.4 - 117.8 | 0.35 - 4.36 | [6] |

| Pyridate, Quizalofop-ethyl, Cyhalofop-butyl | Various Agricultural Products | 0.01, 0.05, 0.1 | 70 - 120 | < 20 | [7] |

| This compound-ethyl | Tobacco Leaves | 0.01, 0.2, 0.5 | 89.0 - 91.6 | 2.9 - 3.9 | [9] |

Experimental Protocols

This protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which has been demonstrated to be effective for the extraction of this compound-ethyl and its metabolites from various food matrices.[5][10]

Materials and Reagents

-

This compound-ethyl and this compound-acid analytical standards (purity >98%)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Ultrapure water

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB)

-

0.22 µm syringe filters

Equipment

-

High-speed blender or homogenizer

-

Centrifuge capable of 4000 rpm

-

Vortex mixer

-

Analytical balance

-

LC-MS/MS system with electrospray ionization (ESI) source

Sample Preparation (QuEChERS Method)

-

Homogenization: Homogenize a representative sample of the crop matrix (e.g., 500 g) to a uniform consistency. For dry samples, it may be necessary to add a specific amount of water to achieve a paste-like consistency.

-

Extraction:

-

Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add an appropriate internal standard solution if used.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[7]

-

Cap the tube and vortex vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1.5 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the d-SPE sorbent. A common combination for many crop matrices is 150 mg MgSO₄ and 50 mg PSA. For samples with high chlorophyll content, GCB may be included. For fatty matrices, C18 sorbent can be added.[10] A study on various agricultural products found Z-SEP sorbent to be effective.[7]

-

Vortex the tube for 1 minute.

-

-

Final Centrifugation and Filtration:

-

Centrifuge the d-SPE tube at high speed (e.g., 10,000 rpm) for 5 minutes.

-

Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable.

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

-

Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. A specific example is a gradient from 10% to 90% Acetonitrile over several minutes.[9]

-

Flow Rate: 0.3 mL/min.[9]

-

Injection Volume: 5-10 µL.[9]

-

Column Temperature: 30-40 °C.

Tandem Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity. Typical values can be a spray voltage of 3200V and a capillary temperature of 350°C.[9]

Visualizations

Metabolic Pathway of this compound-ethyl in Plants

Caption: Metabolic pathway of this compound-ethyl in plants.

Experimental Workflow for Residue Analysis

Caption: Experimental workflow for this compound-ethyl residue analysis.

References

- 1. This compound-ethyl: Herbicide in Soybean Fields - HEBEN [hb-p.com]

- 2. ACTION | TARGA Quizalofop | Nissan Chemical Corporation [nissanchem.co.jp]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Metabolism of ( sup 14 C)quizalofop-ethyl in soybean and cotton plants (Journal Article) | OSTI.GOV [osti.gov]

- 5. Determination of Residues of this compound-ethyl and Its Metabolite in Adzuki Bean and Soil [jstage.jst.go.jp]

- 6. qascf.com [qascf.com]

- 7. Simultaneous Determination of Pyridate, Quizalofop-ethyl, and Cyhalofop-butyl Residues in Agricultural Products Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. CN106645493A - Method for detecting this compound-ethyl and metabolite residues of this compound-ethyl in complex matrix - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. epa.gov [epa.gov]

- 12. epa.gov [epa.gov]

Application Note: In Vitro Acetyl-CoA Carboxylase (ACCase) Inhibition Assay Using Quizalofop-P

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetyl-CoA carboxylase (ACCase) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the first committed and rate-limiting step in the biosynthesis of fatty acids.[1][2] In plants and animals, ACCase plays a crucial role in regulating lipid metabolism. There are two main isoforms in mammals: ACC1, which is cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[3][4] Due to its critical role, ACCase is a key target for the development of herbicides and therapeutic drugs for conditions like obesity, diabetes, and cancer.[2][3][5]

Quizalofop-P is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate ("FOPs") chemical class.[6][7] Its herbicidal activity stems from the specific inhibition of the plastidial ACCase in grasses, which disrupts fatty acid synthesis, leading to the death of the plant.[6][7][8] This application note provides a detailed protocol for an in vitro assay to measure the inhibitory activity of this compound against ACCase.

Principle of the Assay

The activity of ACCase is determined by measuring the rate of one of its reaction products or the consumption of its substrates. A common and robust method is to quantify the amount of ADP produced, which is stoichiometric with the amount of malonyl-CoA formed. The ADP-Glo™ Kinase Assay is a suitable platform for this, where the ADP generated by ACCase is converted back to ATP, which is then used to drive a luciferase-luciferin reaction, producing a luminescent signal that is proportional to the ACCase activity.

Alternatively, colorimetric methods can be employed which measure the generation of inorganic phosphate (Pi) from ATP hydrolysis.[9][10][11] The Malachite Green assay, for instance, forms a colored complex with free phosphate, and the absorbance of this complex can be measured spectrophotometrically.[12][13]

ACCase Catalyzed Fatty Acid Synthesis Pathway

The diagram below illustrates the central role of ACCase in the fatty acid synthesis pathway and the inhibitory action of this compound. ACCase catalyzes the conversion of Acetyl-CoA to Malonyl-CoA, which serves as a building block for fatty acid elongation. This compound specifically inhibits the Carboxyltransferase (CT) domain of the enzyme, blocking this critical step.[1][5]

Caption: ACCase pathway and this compound inhibition mechanism.

Experimental Workflow

The general workflow for conducting the in vitro ACCase inhibition assay is outlined below. The process involves preparing the enzyme and inhibitor, initiating the enzymatic reaction, stopping the reaction and detecting the product, and finally, analyzing the data to determine inhibitory potency.

Caption: General experimental workflow for the ACCase inhibition assay.

Detailed Experimental Protocol (Luminescence-Based)

This protocol is based on the principles of the ADP-Glo™ assay format for measuring ACCase activity.

Materials and Reagents

-

Purified recombinant ACCase enzyme

-

This compound (active acid form)

-

Acetyl-CoA

-

ATP (Adenosine 5'-Triphosphate)

-

Sodium Bicarbonate (NaHCO₃)

-

ACCase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

-

DMSO (for dissolving inhibitor)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection kit

-

White, opaque 96-well or 384-well assay plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Reagent Preparation

-

ACCase Assay Buffer: Prepare the buffer and keep it on ice.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Inhibitor Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 1 mM down to 10 nM). The final DMSO concentration in the assay should be kept constant and low (≤1%).

-

ACCase Enzyme Working Solution: Dilute the purified ACCase enzyme in cold ACCase Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

-

Substrate Mix: Prepare a substrate solution containing Acetyl-CoA, ATP, and NaHCO₃ in ACCase Assay Buffer. The final concentrations will depend on the Kₘ values for the specific enzyme but can typically be around 50 µM Acetyl-CoA and 50 µM ATP.

Assay Procedure

-

Plate Setup:

-

Add 2.5 µL of each this compound dilution or DMSO (for vehicle control) to the wells of a 96-well plate.

-

Add 2.5 µL of ACCase Assay Buffer to "no enzyme" control wells.

-

-

Enzyme Addition: Add 5 µL of the ACCase enzyme working solution to all wells except the "no enzyme" controls.

-

Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 5 µL of the Substrate Mix to all wells to start the reaction. The total reaction volume is now 15 µL.

-

Enzymatic Reaction: Mix the plate and incubate for 60 minutes at 30°C or the enzyme's optimal temperature.

-

ADP Detection:

-